![molecular formula C7H6N4O B1429875 1H-pyrazolo[3,4-c]pyridine-3-carboxamide CAS No. 1427502-31-5](/img/structure/B1429875.png)
1H-pyrazolo[3,4-c]pyridine-3-carboxamide
描述
1H-Pyrazolo[3,4-c]pyridine-3-carboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts significant biological and chemical properties, making this compound of interest in various fields of research and industry .
准备方法
The synthesis of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of substituted pyridines with hydrazine derivatives can lead to the formation of the pyrazole ring, which subsequently undergoes cyclization with a pyridine derivative to form the desired compound .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, such as amorphous carbon-supported sulfonic acid, which has been shown to improve reaction efficiency and product yield .
化学反应分析
1H-Pyrazolo[3,4-c]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
Chemistry
1H-Pyrazolo[3,4-c]pyridine-3-carboxamide serves as a crucial building block in synthetic chemistry. It is utilized in the development of new synthetic methodologies and as a precursor for more complex molecular architectures. This versatility makes it an essential component in the design of novel chemical entities .
Biology
The compound exhibits promising biological activities:
- Anticancer Activity : Studies have shown that it can inhibit cancer cell proliferation by targeting specific signaling pathways associated with cell growth and differentiation .
- Antimicrobial Properties : Research indicates potential effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents .
- Tyrosine Kinase Inhibitors : Its structure has been explored for developing inhibitors for tyrosine kinases, which are pivotal in cancer treatment .
Medicine
Due to its structural similarity to purine bases, this compound is investigated for therapeutic applications:
- Anticoagulant Properties : Derivatives of this compound have been identified as potent inhibitors of blood coagulation factor Xa (FXa), disrupting the coagulation cascade and preventing thrombus formation .
- Potential Drug Development : The compound's ability to modulate various biological pathways positions it as a candidate for drug development targeting diseases such as cancer and thrombosis .
Industry
In industrial applications, this compound is used in:
- Material Development : Its unique properties are leveraged in creating new materials with specific functionalities.
- Catalysis : The compound has been employed as a catalyst in various chemical processes, enhancing reaction rates and selectivity .
Case Study 1: Antitumor Activity
A study demonstrated that modifications to the structure of this compound significantly enhanced its anticancer properties. By introducing various substituents at key positions on the molecule, researchers were able to improve its potency against specific cancer cell lines. This highlights the importance of structure-activity relationship (SAR) studies in optimizing therapeutic agents .
Case Study 2: Anticoagulant Development
Research focused on synthesizing derivatives of this compound revealed promising results as FXa inhibitors. These compounds exhibited high selectivity and bioavailability in preclinical models, indicating their potential for clinical application in managing thrombotic disorders .
作用机制
The mechanism of action of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
1H-Pyrazolo[3,4-c]pyridine-3-carboxamide can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family, differing in the position of the nitrogen atoms within the rings.
1H-Pyrazolo[4,3-c]pyridine: Similar in structure but with a different arrangement of the pyrazole and pyridine rings.
1H-Pyrazolo[1,5-a]pyridine: A compound with a different fusion pattern of the pyrazole and pyridine rings.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical and biological properties, which make it a valuable compound for various applications .
生物活性
1H-Pyrazolo[3,4-c]pyridine-3-carboxamide is a heterocyclic compound notable for its diverse biological activities. Its structure consists of a fused pyrazole and pyridine ring, which contributes to its interaction with various biological targets. This compound has been studied extensively for its potential therapeutic applications, particularly in oncology and cardiovascular diseases.
This compound acts primarily as an inhibitor of specific kinases, including factor Xa (FXa), which plays a critical role in the coagulation cascade. By inhibiting FXa, this compound prevents the formation of thrombin and blood clots, making it a valuable candidate for anticoagulant therapies. The selectivity and efficacy of this compound have been attributed to its structural similarity to purine bases, allowing it to competitively inhibit enzyme activity in various biochemical pathways .
Cellular Effects
The compound influences cellular processes by modulating cell signaling pathways and gene expression. Research indicates that it can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and differentiation. For instance, studies have shown that it affects tropomyosin receptor kinases (TRKs), which are implicated in cancer progression .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. For example, derivatives with specific substitutions at the carboxamide linker or the pyrazole position exhibit varying levels of potency and selectivity against target enzymes. A notable derivative, Apixaban (BMS-562247), has demonstrated high potency against FXa with improved pharmacokinetic properties compared to other anticoagulants .
Case Studies
- Anticoagulant Activity : In preclinical studies, Apixaban has been shown to provide effective anticoagulation with a favorable safety profile. It was found to be highly selective for FXa over other serine proteases, minimizing bleeding risks associated with anticoagulant therapies .
- Anticancer Properties : A series of pyrazolo[3,4-b]pyridine derivatives were investigated for their potential in treating neurological disorders and cancers. These studies highlighted their ability to inhibit cancer cell lines by disrupting critical signaling pathways related to cell survival and proliferation .
Summary of Biological Activities
Activity | Target/Pathway | Outcome |
---|---|---|
Anticoagulant | Factor Xa | Inhibition of thrombin formation |
Anticancer | Tropomyosin receptor kinases (TRKs) | Inhibition of cancer cell proliferation |
Neurological disorders | Cannabinoid receptors | Potential therapeutic effects in conditions like MS |
属性
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7(12)6-4-1-2-9-3-5(4)10-11-6/h1-3H,(H2,8,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOGKMRAGGLHIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NN2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for 1H-pyrazolo[3,4-c]pyridine-3-carboxamide derivatives as anticoagulants?
A1: These compounds act as highly potent, selective, and orally bioavailable inhibitors of blood coagulation factor Xa (FXa). [] By inhibiting FXa, they disrupt the coagulation cascade, preventing the formation of thrombin and subsequently blood clots. []
Q2: What are the key structural features of this compound derivatives that contribute to their activity?
A2: Structure-activity relationship (SAR) studies have shown that modifications to the carboxamide linker, the P1 moiety, and the C-3 pyrazole position significantly impact the compound's potency and bioavailability. [] For example, cyclization of the carboxamide linker to form the bicyclic tetrahydropyrazolopyridinone scaffold retains potent FXa binding affinity. [] Furthermore, a p-methoxyphenyl group at the P1 position was found to be optimal for maintaining FXa binding affinity and oral bioavailability. []
Q3: Have any specific this compound derivatives shown promising results in preclinical studies?
A3: Yes, Apixaban (1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide), a compound within this class, has demonstrated promising results. Preclinical studies have highlighted its high potency, selectivity for FXa, and favorable pharmacokinetic profile, including good oral bioavailability. [, ]
Q4: What are the implications of apixaban being a substrate for efflux transporters like P-gp and BCRP?
A4: Apixaban's interaction with efflux transporters P-gp and BCRP influences its distribution and disposition within the body. [] Studies indicate that these transporters contribute to apixaban's low brain penetration, minimal fetal exposure, and high milk excretion in rats. [] Understanding these interactions is crucial for predicting drug-drug interactions and optimizing dosing regimens.
Q5: Are there any known methods to overcome the efflux of apixaban mediated by P-gp and BCRP?
A5: Research suggests that co-administration of P-gp inhibitors (e.g., ketoconazole, cyclosporin A) and BCRP inhibitors (e.g., Ko134) can more effectively inhibit apixaban efflux compared to individual inhibitors. [] Interestingly, naproxen, a nonsteroidal anti-inflammatory drug, has shown weak P-gp inhibitory effects and reduced apixaban efflux in Caco-2 cells. [] Further investigation into such combination strategies could lead to improved apixaban bioavailability.
Q6: Have any alternative chemical synthesis routes been explored for producing this compound derivatives like apixaban?
A6: Yes, researchers have developed novel manufacturing methods for apixaban aiming to improve yield and purity for industrial-scale production. [] These optimized synthetic routes could potentially reduce manufacturing costs and ensure a consistent supply of high-quality apixaban for research and clinical use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。